molecular formula C11H15NO4S B8385801 5-Dimethylamino-2-methanesulfonyl-benzoic acid methyl ester

5-Dimethylamino-2-methanesulfonyl-benzoic acid methyl ester

Cat. No.: B8385801
M. Wt: 257.31 g/mol
InChI Key: DOIYGTDENDGLSP-UHFFFAOYSA-N
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Description

5-Dimethylamino-2-methanesulfonyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

methyl 5-(dimethylamino)-2-methylsulfonylbenzoate

InChI

InChI=1S/C11H15NO4S/c1-12(2)8-5-6-10(17(4,14)15)9(7-8)11(13)16-3/h5-7H,1-4H3

InChI Key

DOIYGTDENDGLSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5.23 g (22.5 mmol) 5-Fluoro-2-methanesulfonyl-benzoic acid methyl ester (J. Med. Chem.; 40; 13; 1997; 2017-2034) and 60.0 ml dimethylsulphoxid were added 2.23 g (27.0 mmol) dimethylamine hydrochloride and 6.54 g (47.3 mmol) potassium carbonate. The reaction mixture was stirred for 7 h at 60° C. in an autoclave and was concentrated with high vacuum rotation evaporator at 65° C. The residue was diluted with dichloromethane, washed twice with water. The combined water phases were extracted with dichloromethane. The combined dichloromethane phases were washed with diluted sodium hydrogen carbonate solution, dried with sodium sulphate and concentrated. The oily crude was purified by column chromatography and the desired product 17a was obtained in 56% yield (3.24 g, 12.6 mmol).
Name
5-Fluoro-2-methanesulfonyl-benzoic acid methyl ester
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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